4-chloro-N-(1-isopropyl-4-piperidinyl)benzamide
Overview
Description
4-chloro-N-(1-isopropyl-4-piperidinyl)benzamide, also known as A-796260, is a synthetic compound that belongs to the class of opioids. It was first synthesized in the early 2000s as a potential analgesic drug. Since then, it has been extensively studied for its potential use in pain management and other therapeutic applications.
Mechanism of Action
4-chloro-N-(1-isopropyl-4-piperidinyl)benzamide acts on the mu-opioid receptor by binding to it and activating the downstream signaling pathway, which leads to the inhibition of pain signals in the spinal cord and brain. This results in the relief of pain and other symptoms associated with various conditions, such as chronic pain, neuropathic pain, and cancer pain.
Biochemical and Physiological Effects:
4-chloro-N-(1-isopropyl-4-piperidinyl)benzamide has been shown to have potent analgesic effects in various animal models of pain. It has also been shown to have a favorable pharmacokinetic profile, with a high oral bioavailability and a long half-life. 4-chloro-N-(1-isopropyl-4-piperidinyl)benzamide has also been shown to have a low potential for abuse and addiction, which is a major concern with other opioid drugs.
Advantages and Limitations for Lab Experiments
4-chloro-N-(1-isopropyl-4-piperidinyl)benzamide has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor, its favorable pharmacokinetic profile, and its low potential for abuse and addiction. However, it also has some limitations, such as its limited solubility in water and its potential for off-target effects at high concentrations.
Future Directions
There are several future directions for research on 4-chloro-N-(1-isopropyl-4-piperidinyl)benzamide, including the development of more potent and selective analogs, the investigation of its potential use in combination with other analgesic drugs, and the exploration of its therapeutic potential in other conditions, such as depression and anxiety. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-chloro-N-(1-isopropyl-4-piperidinyl)benzamide and to identify any potential side effects or safety concerns.
Scientific Research Applications
4-chloro-N-(1-isopropyl-4-piperidinyl)benzamide has been extensively studied for its potential use as an analgesic drug. It has been shown to have high affinity and selectivity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. 4-chloro-N-(1-isopropyl-4-piperidinyl)benzamide has also been shown to have low affinity for other opioid receptors, such as delta and kappa receptors, which are associated with unwanted side effects.
properties
IUPAC Name |
4-chloro-N-(1-propan-2-ylpiperidin-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-11(2)18-9-7-14(8-10-18)17-15(19)12-3-5-13(16)6-4-12/h3-6,11,14H,7-10H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQGLDHSAXRTQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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